N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide
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Description
N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H29N3O4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.18787759 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A significant area of research has involved the synthesis and evaluation of new heterocycles incorporating various moieties, aimed at discovering compounds with potent antimicrobial properties. Studies have explored the antimicrobial efficacy of novel compounds synthesized using key intermediates related to the structure of N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide. For instance, the synthesis of new heterocycles has shown that these compounds possess promising antimicrobial activities, which could lead to the development of new therapeutic agents against various bacterial and fungal infections (Bondock et al., 2008).
Synthesis of Polyfunctional Heterocyclic Systems
Another research focus has been on the synthesis of multifunctional compounds that serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. These systems have potential applications in various fields of chemistry and pharmacology, demonstrating the compound's utility in facilitating the synthesis of complex heterocyclic structures that could have diverse biological activities (Pizzioli et al., 1998).
Antioxidant Activity
Research into the antioxidant properties of coordination complexes constructed from derivatives of this compound has been conducted. These studies aim to understand the effect of hydrogen bonding on self-assembly processes and investigate the antioxidant activities of these complexes, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Antitumor Activity
The compound has also been a basis for the development of novel derivatives with evaluated antitumor activity. By modifying the core structure, researchers have been able to synthesize new compounds that exhibit significant inhibitory effects on various cancer cell lines, highlighting the compound's potential as a scaffold for the development of new anticancer agents (Fahim et al., 2019).
properties
IUPAC Name |
2-[(4aR,7aS)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-17(6-7-17)5-4-15(21)20-9-8-19(10-16(22)18(2)3)13-11-25(23,24)12-14(13)20/h13-14H,4-12H2,1-3H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVHQUQTCXTEQE-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)CCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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